molecular formula C17H26N2O2S B1604496 N'-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzenesulfonohydrazide CAS No. 957066-12-5

N'-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzenesulfonohydrazide

Cat. No.: B1604496
CAS No.: 957066-12-5
M. Wt: 322.5 g/mol
InChI Key: XZFUKFQEVYZHCP-UHFFFAOYSA-N
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Description

N’-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzenesulfonohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexylidene group attached to a benzenesulfonohydrazide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzenesulfonohydrazide typically involves the reaction of 4,4-dimethylcyclohexanone with 2,4,6-trimethylbenzenesulfonohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N’-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzenesulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N’-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzenesulfonohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and applications in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of N’-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzenesulfonohydrazide include:

  • 4,4-Dimethylcyclohexanone
  • 2,4,6-Trimethylbenzenesulfonohydrazide
  • Other cyclohexylidene derivatives

Uniqueness

What sets N’-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzenesulfonohydrazide apart from similar compounds is its unique combination of a cyclohexylidene group with a benzenesulfonohydrazide moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-[(4,4-dimethylcyclohexylidene)amino]-2,4,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-12-10-13(2)16(14(3)11-12)22(20,21)19-18-15-6-8-17(4,5)9-7-15/h10-11,19H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFUKFQEVYZHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NN=C2CCC(CC2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650349
Record name N'-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzene-1-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957066-12-5
Record name N'-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzene-1-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzenesulfonohydrazide
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N'-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzenesulfonohydrazide
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N'-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzenesulfonohydrazide
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N'-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzenesulfonohydrazide
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